2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Overview
Description
TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). It has been shown to inhibit adrenergic and neurogenic smooth muscle contractions in the human prostate . The compound has a molecular formula of C15H18N4O and a molecular weight of 270.33 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for TC-E 5005 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core structure . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
TC-E 5005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TC-E 5005 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of phosphodiesterase 10A in cellular signaling and smooth muscle contraction.
Medicine: Investigated for its potential therapeutic applications in conditions involving smooth muscle contractions, such as benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase 10A
Mechanism of Action
TC-E 5005 exerts its effects by selectively inhibiting phosphodiesterase 10A. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn modulate various cellular processes. The compound specifically targets the phosphodiesterase 10A enzyme, preventing it from breaking down cAMP and cGMP, thereby enhancing their signaling pathways .
Comparison with Similar Compounds
TC-E 5005 is unique in its high selectivity and potency for phosphodiesterase 10A compared to other similar compounds. Some similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with broader activity.
Sildenafil: A selective inhibitor of phosphodiesterase 5A, used primarily for erectile dysfunction.
Rolipram: A selective inhibitor of phosphodiesterase 4, used in research for its anti-inflammatory properties
TC-E 5005 stands out due to its specificity for phosphodiesterase 10A, making it a valuable tool for studying this particular enzyme and its associated pathways.
Properties
IUPAC Name |
12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADXFWEXJTQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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